1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
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Overview
Description
1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of interest in various fields of scientific research. It is characterized by the presence of fluorine atoms on both the phenyl and thienyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 3-fluoroaniline with 5-fluoro-2-thiophenecarboxaldehyde under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated compound with similar structural features.
5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran: A compound with fluorine atoms on both the phenyl and benzofuran rings.
Uniqueness
1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to its specific combination of fluorine atoms on the phenyl and thienyl rings, which can influence its chemical reactivity and biological activity in distinct ways compared to other similar compounds .
Properties
Molecular Formula |
C12H12ClF2NS |
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Molecular Weight |
275.75 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H11F2NS.ClH/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11;/h1-6,15H,7-8H2;1H |
InChI Key |
KEZKJTIDHSKHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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